Physical and chemical properties of deuterated myristic acid
Physical and chemical properties of deuterated myristic acid
An In-depth Technical Guide to Deuterated Myristic Acid for Researchers and Drug Development Professionals.
Introduction
Deuterated myristic acid is a stable isotope-labeled form of myristic acid, a common 14-carbon saturated fatty acid. In this molecule, one or more hydrogen atoms (¹H) are replaced by their heavier, non-radioactive isotope, deuterium (²H or D). This substitution results in a molecule that is chemically similar to its natural counterpart but has a greater mass. The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H) bond. These characteristics make deuterated myristic acid an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and analytical chemistry.
The primary advantage of using deuterated compounds lies in their utility as tracers and internal standards.[1][2][3][4] Because mass spectrometry can easily distinguish between the deuterated and non-deuterated forms, researchers can track the metabolic fate of myristic acid in vivo and in vitro with high precision.[1][2][3][4] In drug development, deuteration can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties by slowing down metabolism at specific sites.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of various deuterated myristic acids, details their applications, and outlines key experimental protocols.
Physical and Chemical Properties
The physical and chemical properties of deuterated myristic acid are similar to those of its unlabeled form, with notable differences in molecular weight and mass spectrometric behavior. Several deuterated variants are commercially available, with myristic acid-d₂₇ being the per-deuterated form where all 27 non-acidic hydrogens are substituted.
General Properties
| Property | Myristic Acid-d₂₇ | Myristic Acid-d₅ | Myristic Acid-d₂ | Unlabeled Myristic Acid |
| Synonyms | C14:0-d27, FA 14:0-d27, Tetradecanoic Acid-d27[7][8] | Tetradecanoic-13,13,14,14,14-d5 acid[3] | FA 14:0-d2, Tetradecanoic-2,2-d2 acid[9] | n-Tetradecanoic acid, C14:0[10] |
| Molecular Formula | C₁₄HD₂₇O₂[4][7][11] | C₁₄H₂₃D₅O₂[3] | C₁₄H₂₆D₂O₂[9] | C₁₄H₂₈O₂[10] |
| Formula Weight | 255.5 g/mol [7][11][12][13] | 233.40 g/mol [3] | 230.4 g/mol [9] | 228.37 g/mol |
| Appearance | Solid[7], Off-White Solid | - | Crystalline Solid[9] | Oily White Crystalline Solid[10] |
| Isotopic Purity | ≥98 atom % D[14], ≥99% deuterated forms (d1-d27)[7] | - | ≥99% deuterated forms (d1-d2)[9] | - |
| Chemical Purity | ≥95% (Myristic Acid)[7], 98%[12][13][15] | - | - | - |
| Mass Shift | M+27[14] | - | - | - |
| Storage | -20°C[7][11] or Room Temperature[12][13] | - | - | - |
| Stability | ≥ 4 years at -20°C[7] | - | - | - |
Thermal and Solubility Properties
| Property | Myristic Acid-d₂₇ / d₅ | Unlabeled Myristic Acid |
| Melting Point | 52-54 °C (lit.)[3][4][14] | 54.4 °C[10], 58.5 °C[16] |
| Boiling Point | 250 °C at 100 mmHg (lit.)[3][4][14] | 326.2 °C at 760 mmHg[10][16] |
| Flash Point | >110 °C (>230 °F) (lit.)[4], 113 °C (closed cup)[14] | - |
| Solubility in DMSO | ~12 mg/mL[7][11], 100 mg/mL (with ultrasonic)[1] | - |
| Solubility in DMF | ~15 mg/mL[1][7][11] | - |
| Solubility in Ethanol | ~15 mg/mL[1][7][11] | Soluble[10] |
| Solubility in Water | Practically Insoluble | 24 mg/L at 30 °C[10] |
Applications in Research and Development
Deuterated myristic acid is a versatile tool primarily used as an internal standard for mass spectrometry and as a metabolic tracer to study lipid metabolism and protein modification.
Internal Standard for Mass Spectrometry
The most common application of deuterated myristic acid (especially Myristic acid-d₂₇) is as an internal standard for the quantification of unlabeled myristic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][11] Because the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it can accurately correct for variations in sample preparation and instrument response, leading to highly precise quantification.
Metabolic Tracer Studies
Stable isotope tracers are essential for studying the dynamics of metabolic pathways in vivo without the need for radioactive materials.[17] Deuterated myristic acid can be administered to cells or organisms to trace its absorption, distribution, and metabolic fate.[17]
Key metabolic processes studied include:
-
Fatty Acid Elongation: Studies in rats have shown that deuterated myristic acid (C14:0) is actively elongated to form deuterated palmitic acid (C16:0) and stearic acid (C18:0).[18][19]
-
Incorporation into Complex Lipids: The tracer can be tracked as it is incorporated into various lipid classes, such as triglycerides and phospholipids like phosphatidylcholine, providing insights into lipid synthesis and turnover in different tissues.[18][19]
-
Beta-Oxidation: By measuring the appearance of deuterated downstream metabolites, researchers can quantify the rate at which myristic acid is broken down for energy.[19]
Probing Protein N-Myristoylation
N-myristoylation is a crucial post-translational modification where myristic acid is attached to the N-terminal glycine of many proteins, mediating membrane targeting and signal transduction.[9][11][20] Myristic acid is first activated to myristoyl-CoA, which is then transferred to the protein by N-myristoyltransferase (NMT).[9][11] Using deuterated myristic acid allows for the tracking of this process, enabling the identification of myristoylated proteins and the study of NMT activity under various conditions.
Experimental Protocols and Methodologies
Preparation of Stock Solutions
A standardized protocol for preparing a stock solution of deuterated myristic acid is crucial for experimental reproducibility.
Methodology:
-
Weigh the solid deuterated myristic acid accurately. Note that for some commercial sources, the sample weight accuracy is within a certain tolerance (e.g., 5% over to 2% under).[7] For higher precision, the deuterated standard should be quantified against a precisely weighed unlabeled standard.[7]
-
Dissolve the solid in an appropriate organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][7] Solubility can be enhanced by gentle warming to 37°C or sonication, especially for highly concentrated solutions in DMSO.[1][11]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the fatty acid.[7]
-
Store the stock solution at -20°C or -80°C in tightly sealed vials. For solutions stored at -80°C, use within 6 months; for -20°C, use within 1 month to ensure stability.[2][11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11]
Quantification of Myristic Acid using LC-MS with a Deuterated Internal Standard
This protocol outlines a general workflow for using Myristic acid-d₂₇ as an internal standard to quantify endogenous myristic acid in a biological sample (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Thaw the biological sample (e.g., 100 µL of plasma).
-
Add a known amount of Myristic acid-d₂₇ internal standard solution.
-
Perform lipid extraction using a suitable method, such as a Folch or Bligh-Dyer extraction, to isolate the total lipid fraction.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Optional but common for GC-MS): For GC-MS analysis, convert the fatty acids to their more volatile methyl ester derivatives (FAMEs) using a reagent like BF₃-methanol.
-
LC-MS/GC-MS Analysis:
-
Reconstitute the sample in the mobile phase or appropriate solvent.
-
Inject the sample into the LC-MS or GC-MS system.
-
Use an appropriate chromatographic method to separate myristic acid from other lipids.
-
Operate the mass spectrometer in a mode that allows for the detection and quantification of both the unlabeled myristic acid and the deuterated internal standard (e.g., Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of unlabeled myristic acid with a fixed concentration of the deuterated internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of myristic acid in the unknown sample by comparing its peak area ratio to the standard curve.
-
In Vivo Metabolic Tracer Study
This protocol describes a generalized approach for an in vivo study to trace the metabolism of deuterated myristic acid, based on methodologies from rodent studies.[18]
Methodology:
-
Tracer Administration: Administer a known quantity of deuterated myristic acid (e.g., d₃-C14:0) to the subject organism (e.g., via oral gavage for rats).[18] The tracer can be dissolved in a vehicle like corn oil.
-
Time-Course Sampling: Collect biological samples (blood, liver, adipose tissue, etc.) at various time points post-administration (e.g., 6, 24, 48 hours).[18]
-
Lipid Extraction and Fractionation:
-
Extract total lipids from the collected tissues as described in the previous protocol.
-
If desired, separate different lipid classes (e.g., phosphatidylcholines, triglycerides) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
-
Analysis by GC-MS:
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extracts or fractions.
-
Analyze the FAMEs by GC-MS to determine the incorporation of deuterium into myristic acid (C14:0) and its elongation products, palmitic acid (C16:0) and stearic acid (C18:0).[18]
-
-
Data Interpretation: Quantify the amount of deuterated fatty acids in each lipid pool at each time point to model the kinetics of fatty acid uptake, elongation, and incorporation into complex lipids.
Visualizations
Caption: Workflow for quantifying myristic acid using a deuterated internal standard.
Caption: Metabolic fate of deuterated myristic acid after cellular uptake.
Caption: The protein N-myristoylation signaling pathway.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. Myristic acid-d27 | CAS#:60658-41-5 | Chemsrc [chemsrc.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Myristic acid - Wikipedia [en.wikipedia.org]
- 11. glpbio.com [glpbio.com]
- 12. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Myristic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-208-1 [isotope.com]
- 14. ミリスチン-d27酸 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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